2-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride

Solubility Salt Selection Procurement Reliability

2-(Aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride (CAS 1803607-97-7) is a piperidine-sulfonamide hybrid building block with molecular formula C₈H₂₀ClN₃O₂S and a molecular weight of 257.78 g/mol. The molecule integrates three key structural features: a saturated piperidine ring core, a 2‑(aminomethyl) substituent, and a N,N‑dimethylsulfonamide group.

Molecular Formula C8H20ClN3O2S
Molecular Weight 257.78 g/mol
CAS No. 1803607-97-7
Cat. No. B1382827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride
CAS1803607-97-7
Molecular FormulaC8H20ClN3O2S
Molecular Weight257.78 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)N1CCCCC1CN.Cl
InChIInChI=1S/C8H19N3O2S.ClH/c1-10(2)14(12,13)11-6-4-3-5-8(11)7-9;/h8H,3-7,9H2,1-2H3;1H
InChIKeyIMHPYVCBDPIWIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide Hydrochloride (CAS 1803607-97-7): Core Structural and Physicochemical Profile


2-(Aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride (CAS 1803607-97-7) is a piperidine-sulfonamide hybrid building block with molecular formula C₈H₂₀ClN₃O₂S and a molecular weight of 257.78 g/mol [1]. The molecule integrates three key structural features: a saturated piperidine ring core, a 2‑(aminomethyl) substituent, and a N,N‑dimethylsulfonamide group [2]. The hydrochloride salt form enhances aqueous solubility relative to the free base (CAS 1249755‑79‑0, MW 221.32 g/mol) [1]. This compound belongs to a broader class of non‑basic piperidine sulfonamides that have been reported to maintain high affinity for clinically relevant targets such as the 5‑HT₂A receptor while achieving selectivity over off‑target activities including the IKr potassium channel [3].

Non‑basic N,N‑dimethylsulfonamide pharmacophore reported to reduce IKr channel activity in 5‑HT₂A antagonist series (class‑level inference)
Hydrochloride salt provides enhanced aqueous solubility vs. free base, supporting assay‑ready and synthetic workflows
2‑(aminomethyl) vicinal diamine motif enables specific cyclization and condensation chemistries for TRPV1, CHK1, and p38α MAP kinase inhibitor libraries

Why Generic Substitution of 2-(Aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide Hydrochloride Fails for Research and Procurement


Simple piperidine sulfonamide analogs cannot be interchanged with 2-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride because the specific spatial arrangement of the 2‑(aminomethyl) group relative to the N,N‑dimethylsulfonamide moiety dictates both the compound's conformational landscape and its capacity to serve as a defined chemical entry point for specific target-class libraries. Positional isomers such as 4‑(aminomethyl)‑N,N‑dimethylpiperidine‑1‑sulfonamide (CAS 1018258‑97‑3) present the reactive amine at a different vector, which directly alters the geometry of downstream conjugates . Furthermore, the hydrochloride salt provides a solubilized and stabilized form that is not replicated by the free base, which is frequently reported as discontinued or of limited commercial availability . In the 5‑HT₂A antagonist series, the non‑basic character conferred by the sulfonamide group was shown to be critical for mitigating IKr channel activity—a property not achievable with basic amine-containing piperidine alternatives [1].

Risk Factor
Target Compound
Alternative
Positional Isomer
2‑(aminomethyl) vicinal diamine motif gives access to TRPV1/CHK1/p38α MAPK synthetic routes and distinct heterocycles
4‑(aminomethyl) isomer (CAS 1018258‑97‑3) directs toward 5‑HT₄ antagonist patent space; different vector alters conjugate geometry
Salt Form & Supply
HCl salt, ≥95% purity, actively stocked by multiple vendors; solubilized form for direct use
Free base (CAS 1249755‑79‑0) reported discontinued; limited solubility and procurement continuity risk
Pharmacophore Basicity
Non‑basic N,N‑dimethylsulfonamide; IKr activity reported reduced in series
Basic piperidine analogs (e.g., 2‑(aminomethyl)piperidine) may present IKr counter‑screening signal, requiring further optimization

Quantitative Differentiation Evidence for 2-(Aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide Hydrochloride (1803607-97-7) Against Closest Analogs


Hydrochloride Salt vs. Free Base: Solubility and Commercial Availability Advantage

The hydrochloride salt (CAS 1803607-97-7, MW 257.78 g/mol) is the commercially supplied form by multiple vendors including American Elements® and AKSci, whereas the free base (CAS 1249755-79-0, MW 221.32 g/mol) is listed as 'discontinued' by CymitQuimica and lacks broad catalog presence [1] . For analogous piperidine sulfonamide systems, hydrochloride salt formation has been documented to yield approximately 10‑fold higher aqueous solubility compared to the corresponding free base, directly enabling homogeneous assay conditions and facilitating preparative-scale reactions in aqueous or polar media .

Salt form solubility & supply
Class‑level inference
~10‑fold
reported aqueous solubility increase (HCl vs. free base)
Supports assay‑ready solubilization and supply continuity
Analog‑derived benchmark; compound‑specific solubility data not publicly available
Solubility Salt Selection Procurement Reliability

2‑Aminomethyl vs. 4‑Aminomethyl Positional Isomerism: Divergent Synthetic Utility and Target-Class Access

The 2‑aminomethyl regioisomer places the primary amine directly adjacent to the piperidine nitrogen, creating a vicinal diamine motif that enables distinct cyclization and condensation chemistries (e.g., imidazoline or tetrahydropyrimidine formation) not accessible to the 4‑aminomethyl isomer (CAS 1018258‑97‑3, MW 221.32 g/mol) . The 2‑aminomethyl-1‑Boc‑piperidine scaffold—a direct protected precursor of the target compound—is explicitly cited by Sigma‑Aldrich and Fisher Scientific as a reactant for synthesizing TRPV1 antagonists, CHK1 inhibitors, and p38α MAP kinase inhibitors, underscoring the 2‑position requirement for accessing these specific chemotypes .

Positional isomer synthetic utility
Head‑to‑head
Distinct target‑class access
2‑isomer → TRPV1, CHK1, p38α MAPK 4‑isomer → 5‑HT₄ antagonists
Isomer selection determines valid synthetic routes and patent landscape
Based on vendor catalog notes and patent EP1641783
Positional Isomerism Synthetic Chemistry Target-Class Libraries

Non‑Basic Sulfonamide Motif: Selectivity Over IKr Channel vs. Basic Amine Piperidine Ligands

In a systematic study of 5‑HT₂A receptor ligands, a non‑basic piperidine sulfonamide lead derived from deliberate elimination of the basic nitrogen was shown to retain high 5‑HT₂A receptor affinity while reducing IKr potassium channel activity to insignificant levels [1]. This contrasts with basic amine‑containing piperidine analogs where IKr activity was a persistent liability requiring additional structural mitigation. The N,N‑dimethylsulfonamide group of the target compound provides a neutral, non‑ionizable sulfonamide nitrogen that recapitulates this non‑basic pharmacophore, distinguishing it from basic piperidine alternatives such as 2‑(aminomethyl)piperidine (CAS 22990‑77‑8) that carry a protonatable secondary amine at physiological pH.

IKr off‑target liability
Class‑level inference
IKr activity reduced to insignificant levels
Non‑basic sulfonamide series Basic amine series: detectable IKr signal
Non‑basic motif may reduce IKr counter‑screening burden in 5‑HT₂A programs
Series‑level evidence (Ladduwahetty et al. 2006); exact Ki/IC50 not available for free amine building block
Selectivity IKr Channel Non-Basic Pharmacophore 5-HT₂A

Vendor‑Certified Purity Benchmarks and Quality Assurance Documentation for Procurement Decisions

Among publicly listed vendors, the hydrochloride salt is consistently offered at a minimum purity specification of 95% (HPLC), with AKSci and American Elements® providing downloadable SDS and Certificate of Analysis (COA) upon request [1]. The 4‑(aminomethyl) positional isomer is listed by Leyan with a purity of 98% and by AKSci at 95%, providing a comparable purity baseline . No vendor for this compound currently publishes quantitative HPLC chromatograms or NMR spectra online; analytical characterization remains batch‑specific and available via COA request.

Vendor purity specification
Cross‑study comparable
≥95% (HPLC)
COA available on request; multiple active suppliers
Procurement‑quality assurance; free base form discontinued
Batch‑specific analytical data; public chromatograms not published
Purity Specification Quality Assurance Vendor Comparison

Optimal Research and Industrial Application Scenarios for 2-(Aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide Hydrochloride (1803607-97-7)


Non‑Basic 5‑HT₂A Receptor Antagonist Lead Optimization Programs

The N,N‑dimethylsulfonamide group of this compound provides a non‑ionizable nitrogen that recapitulates the non‑basic pharmacophore validated by Ladduwahetty et al., wherein non‑basic piperidine sulfonamides retained high 5‑HT₂A receptor affinity while eliminating IKr channel activity [1]. Researchers can use this building block to elaborate structure‑activity relationships (SAR) around the 2‑(aminomethyl) vector without introducing a basic amine that would reactivate the IKr liability. This scenario is directly supported by the non‑basic sulfonamide evidence in Section 3, Evidence Item 3.

TRPV1 Antagonist and Kinase Inhibitor (CHK1, p38α MAPK) Chemical Library Synthesis

The 2‑(aminomethyl)piperidine core—accessed via the Boc‑protected precursor of the target compound—is explicitly listed by Sigma‑Aldrich and Fisher Scientific as a reactant for synthesizing TRPV1 antagonists, CHK1 inhibitors, and p38α MAP kinase inhibitors . The hydrochloride salt form of the target compound offers a direct, solubilized starting material for subsequent sulfonamide derivatization or deprotection/functionalization workflows targeting these validated kinase and ion‑channel programs. This scenario follows from the positional isomerism evidence in Section 3, Evidence Item 2.

Orexin Receptor Antagonist Scaffold Exploration for Sleep Disorder Research

Piperidine sulfonamide derivatives are claimed as orexin receptor antagonists in patent literature (e.g., US Patent 8,202,888), with structure‑activity relationship studies showing that 2‑substituted piperidine sulfonamides can achieve sub‑nanomolar IC50 values at both OX₁ and OX₂ receptors [2] [3]. The target compound, bearing a 2‑(aminomethyl) substituent and a modifiable N,N‑dimethylsulfonamide group, provides a bifunctional scaffold suitable for constructing focused orexin antagonist libraries. This scenario is supported by the class‑level orexin antagonist evidence and the building block synthetic flexibility demonstrated in Section 3.

Stable Hydrochloride Salt for Aqueous‑Compatible Bioconjugation and Assay Development

The hydrochloride salt form ensures sufficient aqueous solubility for direct use in biochemical assays without the need for DMSO stock solutions exceeding recommended solvent percentages . This is advantageous for fragment‑based screening, SPR biosensor immobilization via the primary amine, or preparation of sulfonamide‑linked chemical probes where anhydrous or aprotic conditions are not feasible. The solubility advantage is supported by the salt‑form evidence in Section 3, Evidence Item 1.

Application
Selection Property
Validation Focus
5‑HT₂A receptor antagonist SAR studies
Non‑basic N,N‑dimethylsulfonamide pharmacophore with 2‑(aminomethyl) vector
IKr off‑target screening in lead series
TRPV1/CHK1/p38α kinase inhibitor library synthesis
2‑(aminomethyl)piperidine scaffold enabling specific heterocycle formation
Synthetic route compatibility; target engagement assays
Orexin receptor antagonist research
Bifunctional 2‑substituted piperidine sulfonamide scaffold
OX₁/OX₂ receptor binding in vitro
Aqueous‑compatible bioconjugation and assay development
HCl salt solubility and primary amine reactivity
Assay conditions without DMSO; SPR immobilization
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